Cas no 75795-05-0 (1,1'-Biphenyl,4,4'-dichloro-3,3',5,5'-tetrafluoro-)
75795-05-0 structure
Product Name:1,1'-Biphenyl,4,4'-dichloro-3,3',5,5'-tetrafluoro-
CAS-nummer:75795-05-0
MF:C12H4Cl2F4
MW:295.059775352478
CID:566099
PubChem ID:3058917
Update Time:2025-04-19
1,1'-Biphenyl,4,4'-dichloro-3,3',5,5'-tetrafluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1'-Biphenyl,4,4'-dichloro-3,3',5,5'-tetrafluoro-
- 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene
- 4,4'-Dichloro-3,3',5,5'-tetrafluoro-1,1'-biphenyl
- 75795-05-0
- 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
- 1,1'-Biphenyl, 4,4'-dichloro-3,3',5,5'-tetrafluoro-
- DTXSID80226706
-
- Inchi: 1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H
- InChI-sleutel: KDISJAPCJLLXAX-UHFFFAOYSA-N
- LACHT: ClC1=C(C=C(C=C1F)C1C=C(C(=C(C=1)F)Cl)F)F
Berekende eigenschappen
- Exacte massa: 293.96272
- Monoisotopische massa: 293.962618
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 239
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 5.2
Experimentele eigenschappen
- Dichtheid: 1.509
- Kookpunt: 320.2°C at 760 mmHg
- Vlampunt: 167.2°C
- Brekindex: 1.532
- PSA: 0
1,1'-Biphenyl,4,4'-dichloro-3,3',5,5'-tetrafluoro- Gerelateerde literatuur
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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